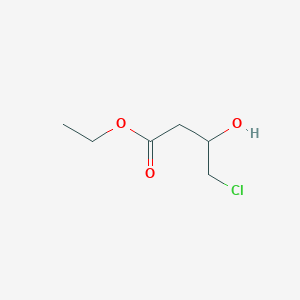

Ethyl 4-chloro-3-hydroxybutanoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-chloro-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJNMXDBJKCCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402594 | |

| Record name | ethyl 4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10488-69-4 | |

| Record name | Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10488-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-chloro-3-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-ethyl 4-chloro-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-ethyl 4-chloro-3-hydroxybutanoate, a key chiral intermediate in the pharmaceutical industry.

Chemical Identity and Physical Properties

(S)-ethyl 4-chloro-3-hydroxybutanoate is a chiral organic compound valued for its role as a versatile building block in asymmetric synthesis.[1] Its chemical structure consists of a four-carbon chain with a chloro group at the fourth position, a hydroxyl group at the third (chiral center), and an ethyl ester at the carboxyl end.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ethyl (3S)-4-chloro-3-hydroxybutanoate[2] |

| CAS Number | 86728-85-0[3] |

| Molecular Formula | C₆H₁₁ClO₃[3] |

| Molecular Weight | 166.60 g/mol |

| SMILES | CCOC(=O)C--INVALID-LINK--CCl |

| InChI Key | ZAJNMXDBJKCCAT-YFKPBYRVSA-N |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.19 g/mL at 25 °C | |

| Boiling Point | 93-95 °C at 5 mmHg | |

| Refractive Index (n20/D) | 1.453 | |

| Optical Rotation ([α]23/D) | -14° (neat) | |

| Flash Point | 113 °C (closed cup) | |

| Purity (typical) | ≥ 95-98% (GC) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (S)-ethyl 4-chloro-3-hydroxybutanoate.

Table 3: Spectroscopic Data

| Technique | Key Peaks and Assignments |

| ¹H NMR | Data available in spectral databases.[2] |

| ¹³C NMR | Data available in spectral databases.[2] |

| FT-IR (neat) | Broad O-H stretch (~3452 cm⁻¹), C=O stretch of the ester (~1730-1750 cm⁻¹), C-O stretches, and C-Cl stretch.[5][6] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing (S)-ethyl 4-chloro-3-hydroxybutanoate is the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate. Biocatalytic methods using various microorganisms or isolated enzymes are favored for their high enantioselectivity.[7]

Biocatalytic Asymmetric Reduction

This protocol is a generalized procedure based on common methodologies described in the literature.[7][8]

Objective: To synthesize (S)-ethyl 4-chloro-3-hydroxybutanoate via the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a recombinant E. coli expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.

Materials:

-

Ethyl 4-chloro-3-oxobutanoate

-

Recombinant E. coli cells expressing carbonyl reductase and glucose dehydrogenase

-

Glucose

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5-7.0)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Celite

Experimental Procedure:

-

Cell Culture and Harvest:

-

Cultivate the recombinant E. coli strain in a suitable growth medium until the desired cell density is reached.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with phosphate buffer to remove residual medium.

-

-

Biocatalytic Reduction:

-

In a reaction vessel, prepare a reaction mixture containing the phosphate buffer, glucose (as the co-substrate for cofactor regeneration), and the harvested recombinant E. coli cells.

-

Add ethyl 4-chloro-3-oxobutanoate to the reaction mixture. The substrate can be added in batches to minimize substrate inhibition.

-

Maintain the reaction at a controlled temperature (typically 25-35 °C) with gentle agitation.

-

Monitor the progress of the reaction by techniques such as GC or HPLC to determine the conversion of the starting material and the formation of the product.

-

-

Work-up and Purification:

-

Once the reaction is complete, add a filter aid like Celite to the mixture and filter to remove the microbial cells.[9]

-

Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the product.

-

Extract the product from the aqueous phase with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude (S)-ethyl 4-chloro-3-hydroxybutanoate by vacuum distillation to yield the final product.[10]

-

Logical Workflow for Biocatalytic Synthesis

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Ethyl (3S)-4-chloro-3-hydroxybutanoate | C6H11ClO3 | CID 7019277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]

Structural Analysis of (R)-ethyl 4-chloro-3-hydroxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-ethyl 4-chloro-3-hydroxybutanoate is a versatile chiral building block of significant interest in the pharmaceutical industry. Its utility as a precursor for the synthesis of bioactive molecules, including L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB), necessitates a thorough understanding of its structural characteristics. This technical guide provides an in-depth analysis of the structure of (R)-ethyl 4-chloro-3-hydroxybutanoate, complete with quantitative data, detailed experimental protocols, and relevant biological pathway visualizations.

Physicochemical and Spectroscopic Data

The structural integrity and purity of (R)-ethyl 4-chloro-3-hydroxybutanoate are confirmed through a combination of physicochemical measurements and spectroscopic analysis. The following tables summarize the key quantitative data for this compound.

| Physicochemical Properties | Value |

| Molecular Formula | C₆H₁₁ClO₃[1] |

| Molecular Weight | 166.60 g/mol [1] |

| CAS Number | 90866-33-4 |

| Appearance | Colorless to pale yellow liquid[2] |

| Density | 1.19 g/mL at 25 °C |

| Boiling Point | 93-95 °C at 5 mmHg |

| Refractive Index (n20/D) | 1.453 |

| Optical Rotation ([α]23/D) | +14° (neat) |

| ¹H NMR Spectral Data (400 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Protons | 4.30-4.28 | m | CH(OH) | |

| 4.18 | q | 7.2 | OCH₂CH₃ | |

| 3.61-3.60 | m | CH₂Cl | ||

| 3.01 | s | OH | ||

| 2.66-2.57 | m | CH₂COO | ||

| 1.29-1.24 | m | OCH₂CH₃ |

| ¹³C NMR Spectral Data (126 MHz, CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| Carbon Atom | 171.76 | C=O |

| 67.93 | CH(OH) | |

| 60.98 | OCH₂CH₃ | |

| 48.12 | CH₂Cl | |

| 38.51 | CH₂COO | |

| 14.07 | OCH₂CH₃ |

| Mass Spectrometry Data | m/z | Assignment |

| High-Resolution MS (ESI) | 167.2 | [M+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural characterization of (R)-ethyl 4-chloro-3-hydroxybutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the molecule.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of (R)-ethyl 4-chloro-3-hydroxybutanoate is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

A standard proton experiment is run with a spectral width of approximately 16 ppm.

-

A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

The relaxation delay is set to 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment is performed with a spectral width of approximately 220 ppm.

-

A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.

-

The relaxation delay is set to 2-5 seconds.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual CHCl₃ signal at 77.16 ppm for ¹³C.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

-

Sample Preparation: A dilute solution of (R)-ethyl 4-chloro-3-hydroxybutanoate is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Analysis:

-

The sample solution is introduced into the ESI source via direct infusion or after separation by liquid chromatography.

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data is acquired over a mass range that includes the expected molecular ion.

-

-

Data Analysis: The accurate mass of the molecular ion is determined and used to calculate the elemental composition.

Biological Significance and Associated Pathways

(R)-ethyl 4-chloro-3-hydroxybutanoate is a crucial chiral precursor for the synthesis of L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB). While the molecule itself is not directly involved in signaling pathways, its derivatives play significant roles in metabolic and neurological processes.

L-Carnitine and Fatty Acid Metabolism

L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation and subsequent energy production.

Caption: L-Carnitine's role in fatty acid transport for beta-oxidation.

GABOB and the GABAergic System

(R)-4-amino-3-hydroxybutyric acid (GABOB) is a GABA analogue and can modulate the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. It can interact with GABA receptors, influencing neuronal excitability.

Caption: GABOB's interaction with the GABAergic signaling pathway.

Synthesis Workflow

The primary route to (R)-ethyl 4-chloro-3-hydroxybutanoate is through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. Biocatalytic methods are often preferred for their high enantioselectivity.

References

A Technical Guide to the Stereoisomers of Ethyl 4-Chloro-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloro-3-hydroxybutanoate is a chiral molecule of significant interest in the pharmaceutical and chemical industries. Its stereoisomers, (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate, serve as crucial building blocks for the synthesis of a variety of active pharmaceutical ingredients. The precise stereochemistry of these intermediates is critical, as it directly influences the efficacy and safety of the final drug product. This guide provides a comprehensive overview of the synthesis, properties, and analysis of these important stereoisomers.

Introduction to Stereoisomerism in this compound

This compound possesses a single chiral center at the C3 carbon, giving rise to two enantiomers: (R)- and (S)-. These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities.

The (S)-enantiomer is a key intermediate in the synthesis of the side chains for various statin drugs, which are widely used to lower cholesterol.[1][2][3] The (R)-enantiomer, on the other hand, is a valuable precursor for the synthesis of compounds like L-carnitine and (R)-γ-amino-β-hydroxybutyric acid (GABOB).[4]

Synthesis of Stereoisomers

The most common and efficient method for producing enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (also known as ethyl 4-chloroacetoacetate, ECAA, or COBE).[5][6][7][8][9] Biocatalytic methods employing whole microbial cells or isolated enzymes are favored for their high stereoselectivity and mild reaction conditions.

Enzymatic Synthesis of (S)-Ethyl 4-Chloro-3-hydroxybutanoate

A variety of microorganisms and enzymes have been identified that selectively produce the (S)-enantiomer. These include:

-

Reductases from Escherichia coli and Bacillus subtilis : These enzymes can reduce ethyl 4-chloroacetoacetate to (S)-ethyl 4-chloro-3-hydroxybutanoate with enantiomeric excesses (ee) ranging from 94-98%.[5]

-

Acetoacetyl-CoA reductases : Enzymes from Ralstonia eutropha and Zoogloea ramigera have demonstrated the ability to produce the (S)-enantiomer with greater than 99% ee.[5]

-

NADH-dependent reductase from Candida magnoliae : This enzyme, when overexpressed in E. coli, can reduce high concentrations of the starting material to the (S)-product with over 99.0% yield and greater than 99.9% ee.[7]

-

Fungi : Various fungal strains, such as Cylindrocarpon sclerotigenum, have shown high (S)-selectivity, producing the product with >99% ee.[9]

The general synthetic pathway for the (S)-enantiomer is depicted below:

Caption: Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to (S)-ethyl 4-chloro-3-hydroxybutanoate.

Enzymatic Synthesis of (R)-Ethyl 4-Chloro-3-hydroxybutanoate

The (R)-enantiomer is also synthesized via asymmetric reduction, utilizing enzymes with the opposite stereoselectivity.

-

Aldehyde reductase from Sporobolomyces salmonicolor : This enzyme has been used to produce (R)-ethyl 4-chloro-3-hydroxybutanoate with an 86% enantiomeric excess.[6]

-

Secondary alcohol dehydrogenase from Candida parapsilosis : When expressed in E. coli, this enzyme can yield the (R)-product with over 99% ee.[10][11]

-

Carbonyl reductase from Burkholderia gladioli : This robust enzyme has shown excellent activity and enantioselectivity for the synthesis of the (R)-enantiomer.[12]

The general synthetic pathway for the (R)-enantiomer is as follows:

Caption: Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to (R)-ethyl 4-chloro-3-hydroxybutanoate.

Quantitative Data Summary

The following tables summarize key quantitative data for the stereoisomers of this compound.

Table 1: Physical Properties of this compound Stereoisomers

| Property | (S)-Enantiomer | (R)-Enantiomer |

| CAS Number | 86728-85-0[13] | 90866-33-4[14] |

| Molecular Formula | C₆H₁₁ClO₃[13][14] | C₆H₁₁ClO₃[14] |

| Molecular Weight | 166.60 g/mol [13] | 166.60 g/mol |

| Boiling Point | 93-95 °C at 5 mmHg[15] | 93-95 °C at 5 mmHg[14] |

| Density | 1.19 g/mL at 25 °C[15] | 1.19 g/mL at 25 °C[14] |

| Refractive Index (n20/D) | 1.453[15] | 1.453[14] |

| Specific Optical Rotation ([α]23/D, neat) | -14° | +14° |

Table 2: Representative Biocatalytic Synthesis Results

| Enantiomer | Biocatalyst | Substrate Conc. | Yield | Enantiomeric Excess (ee) | Reference |

| (S)-ECHB | Recombinant E. coli with AR from R. eutropha | - | - | 99.8% | [5] |

| (S)-ECHB | Recombinant E. coli with CmCR from C. magnoliae | 3000 mM | >99.0% | >99.9% | [7] |

| (S)-ECHB | Aureobasidium pullulans CGMCC1244 | 3000 mM | 98.2% | 99.4% | [8] |

| (R)-ECHB | Aldehyde reductase from S. salmonicolor | - | 95.4% | 86% | [6] |

| (R)-ECHB | Recombinant E. coli with CpSADH | - | 95.2% | >99% | [10][11] |

| (R)-ECHB | Recombinant E. coli with BgADH3 from B. gladioli | 1200 mmol | - | 99.9% | [12] |

Experimental Protocols

General Protocol for Asymmetric Reduction using Whole Cells

The following is a generalized experimental workflow for the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate. Specific conditions such as pH, temperature, and substrate concentration will vary depending on the chosen microorganism or enzyme.

Caption: General experimental workflow for whole-cell biocatalytic reduction.

Analytical Method for Enantiomeric Excess Determination

The enantiomeric excess (e.e.) of this compound is typically determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.

-

Sample Preparation : The product is extracted from the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.

-

GC Analysis : A gas chromatograph equipped with a chiral capillary column (e.g., CP-Chirasil-Dex CB) is used. The two enantiomers will have different retention times, allowing for their separation and quantification.[16]

-

HPLC Analysis : Chiral HPLC columns are also employed. A common mobile phase consists of a mixture of n-hexane and 2-propanol.[17] Detection is typically performed using a UV detector at 220 nm. The retention time for the (S)-enantiomer is generally shorter than that of the (R)-enantiomer on many chiral columns.[17]

Conclusion

The stereoisomers of this compound are indispensable chiral intermediates in modern drug development. The advancement of biocatalytic methods has enabled their efficient and highly selective synthesis, providing access to enantiomerically pure compounds. A thorough understanding of the synthesis, properties, and analytical techniques associated with these stereoisomers is essential for researchers and scientists working in the field of medicinal chemistry and organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. CN105063113A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase | Semantic Scholar [semanticscholar.org]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. Ethyl (3S)-4-chloro-3-hydroxybutanoate | C6H11ClO3 | CID 7019277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 [chemicalbook.com]

- 16. asianpubs.org [asianpubs.org]

- 17. tandfonline.com [tandfonline.com]

A Technical Guide to the Synthesis of Chiral 4-Chloro-3-Hydroxybutanoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 4-chloro-3-hydroxybutanoic acid esters are pivotal intermediates in the pharmaceutical industry, serving as key building blocks for the synthesis of a wide range of blockbuster drugs. Notably, the (S)-enantiomer is a crucial precursor for the synthesis of statins, such as atorvastatin, while the (R)-enantiomer is utilized in the production of L-carnitine and other pharmacologically active molecules. The stereoselective synthesis of these compounds is therefore of paramount importance, and various methodologies have been developed to achieve high enantiopurity and yield. This technical guide provides an in-depth overview of the core strategies for the synthesis of chiral 4-chloro-3-hydroxybutanoic acid esters, with a focus on both biocatalytic and chemical catalytic approaches. Detailed experimental protocols for key methods are provided, along with a comparative analysis of their efficiencies.

Synthetic Strategies

The primary strategies for the synthesis of chiral 4-chloro-3-hydroxybutanoic acid esters can be broadly categorized into two main approaches:

-

Asymmetric Reduction of Prochiral Ketones: This is the most common approach, involving the enantioselective reduction of a prochiral β-keto ester, typically ethyl 4-chloro-3-oxobutanoate (COBE). This transformation can be achieved using either biocatalysts (enzymes or whole-cell systems) or chemical catalysts (asymmetric hydrogenation).

-

Synthesis from Chiral Precursors: An alternative route involves the use of a readily available chiral starting material, such as epichlorohydrin, which is then converted to the desired product through a series of chemical transformations.

This guide will delve into the specifics of each of these strategies, providing detailed protocols and comparative data.

Biocatalytic Asymmetric Reduction of Ethyl 4-Chloro-3-Oxobutanoate

Biocatalysis has emerged as a powerful and green technology for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. A variety of microorganisms and isolated enzymes have been successfully employed for the asymmetric reduction of COBE to produce both (S)- and (R)-4-chloro-3-hydroxybutanoic acid esters.

Overview of Biocatalytic Systems

The biocatalytic reduction of COBE is typically mediated by oxidoreductases, such as carbonyl reductases, ketoreductases, and alcohol dehydrogenases. These enzymes utilize a cofactor, either NADH or NADPH, as a hydride source for the reduction. To make the process economically viable, a cofactor regeneration system is often coupled with the main reduction reaction. This is commonly achieved by using a secondary enzyme, such as glucose dehydrogenase (GDH), and a co-substrate like glucose.

dot

Data Presentation: Biocatalytic Reduction of Ethyl 4-Chloro-3-Oxobutanoate

The following table summarizes the performance of various biocatalytic systems for the synthesis of chiral 4-chloro-3-hydroxybutanoic acid esters.

| Catalyst (Microorganism/Enzyme) | Target Enantiomer | Co-substrate/Cofactor Regeneration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Candida magnoliae | (S) | Glucose/NADP+/GDH | >90 | 99 | [1] |

| Sporobolomyces salmonicolor AKU4429 (Aldehyde Reductase) | (R) | Glucose/NADPH/GDH | 95.4 | 86 | [2] |

| Recombinant E. coli expressing Carbonyl Reductase from Pichia stipitis | (S) | Glucose/NADPH/GDH | >95 | 100 | [3] |

| Recombinant E. coli expressing Carbonyl Reductase from Candida magnoliae (CmCR) | (S) | Not specified | >99 | >99.9 | [4] |

| Recombinant E. coli expressing Acetoacetyl-CoA Reductase from Ralstonia eutropha | (S) | Glucose/NADPH/GDH | Not specified | 99.8 | [5] |

| Recombinant E. coli expressing Carbonyl Reductase from Yarrowia lipolytica (YlCR2) | (S) | Mannitol or Sorbitol | 90 | 99 | [6] |

Experimental Protocols: Biocatalytic Synthesis

This protocol is a representative example of a whole-cell biocatalytic process with a cofactor regeneration system.

Materials:

-

Recombinant E. coli cells co-expressing a carbonyl reductase and glucose dehydrogenase

-

Ethyl 4-chloro-3-oxobutanoate (COBE)

-

Glucose

-

NADP+

-

Potassium phosphate buffer (pH 6.5)

-

n-Butyl acetate (for biphasic system)

Procedure:

-

Cell Culture and Harvest: Cultivate the recombinant E. coli strain in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with potassium phosphate buffer.

-

Reaction Setup: In a reaction vessel, suspend the harvested E. coli cells in potassium phosphate buffer. For a biphasic system, add an equal volume of n-butyl acetate.

-

Addition of Reactants: Add glucose to the aqueous phase to a final concentration of 200 mM to 2 M. Add NADP+ to a final concentration of 0.05 to 0.5 mM.

-

Substrate Addition: Add COBE to the reaction mixture. This can be done in a single portion or fed-batch wise to a final concentration of 1.5 to 300 g/L.

-

Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 25-30°C) with constant stirring (e.g., 180-280 rpm) for 16-32 hours.[7]

-

Work-up and Analysis: After the reaction is complete, separate the organic phase (if using a biphasic system). Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The yield and enantiomeric excess of the product can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

Chemical Catalytic Asymmetric Reduction of Ethyl 4-Chloro-3-Oxobutanoate

Chemical catalysis, particularly asymmetric hydrogenation, provides a powerful alternative to biocatalysis for the synthesis of chiral alcohols. The Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts with chiral phosphine ligands like BINAP, is a well-established and highly efficient method for the reduction of β-keto esters.

Overview of Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation involves the use of a chiral ruthenium(II)-BINAP complex as a catalyst to reduce the ketone functionality of a β-keto ester with high enantioselectivity. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The chirality of the product is determined by the chirality of the BINAP ligand used ((R)-BINAP or (S)-BINAP).

dot

Data Presentation: Asymmetric Hydrogenation of β-Keto Esters

While specific data for the asymmetric hydrogenation of ethyl 4-chloro-3-oxobutanoate is not extensively reported in readily available literature, the following table presents typical results for the Noyori asymmetric hydrogenation of other β-keto esters, which are indicative of the expected performance.

| Substrate | Catalyst | Solvent | H2 Pressure (atm) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Methyl acetoacetate | Ru(OAc)2((S)-BINAP) | Methanol | 100 | 25 | 100 | 99 (R) |

| Ethyl benzoylacetate | [RuCl((S)-BINAP)(benzene)]Cl | Ethanol/DCM | 100 | 50 | 99 | 95 (S) |

| Ethyl 2-methyl-3-oxobutanoate | RuBr2((S)-BINAP) | Ethanol | 4 | 100 | 95 | 99 (2R, 3S) |

Experimental Protocols: Chemical Synthesis

This protocol is a general procedure for the Noyori asymmetric hydrogenation of a β-keto ester and can be adapted for ethyl 4-chloro-3-oxobutanoate.

Materials:

-

Ethyl 4-chloro-3-oxobutanoate (COBE)

-

[RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)]

-

Ethanol (degassed)

-

Hydrogen gas (high purity)

-

High-pressure autoclave

Procedure:

-

Catalyst and Substrate Preparation: In a glovebox, charge a glass liner for the autoclave with ethyl 4-chloro-3-oxobutanoate (1.0 eq) and the chiral ruthenium catalyst (e.g., 0.1 mol%).

-

Solvent Addition: Add degassed ethanol to the glass liner to dissolve the substrate and catalyst.

-

Reaction Setup: Seal the glass liner inside the high-pressure autoclave.

-

Hydrogenation: Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50-100 atm). Heat the reaction to the desired temperature (e.g., 30-80°C) with constant stirring.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC. Once the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Purification and Analysis: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography or distillation to obtain the chiral 4-chloro-3-hydroxybutanoic acid ester. Determine the yield and enantiomeric excess by GC or chiral HPLC.

Synthesis from Chiral Epichlorohydrin

An alternative chemical route to chiral 4-chloro-3-hydroxybutanoic acid esters starts from readily available chiral epichlorohydrin. This method involves a two-step process: the ring-opening of epichlorohydrin followed by alcoholysis.

dot

Experimental Protocols: Chemical Synthesis

Materials:

-

(R)-Epichlorohydrin

-

Sodium cyanide

-

Citric acid

-

Ethanol

-

Hydrogen chloride (gas or solution in ethanol)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Ring-opening of Epichlorohydrin:

-

Dissolve (R)-epichlorohydrin in water.

-

Add a solution of sodium cyanide and citric acid to the epichlorohydrin solution while maintaining the pH between 7.8 and 8.3.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Extract the resulting chiral 4-chloro-3-hydroxybutyronitrile with an organic solvent.

-

Dry the organic extracts and concentrate under reduced pressure.

-

-

Alcoholysis of the Nitrile:

-

Dissolve the crude 4-chloro-3-hydroxybutyronitrile in ethanol.

-

Saturate the solution with hydrogen chloride gas at low temperature (e.g., 0°C) or add a solution of HCl in ethanol.

-

Stir the reaction mixture at room temperature or with gentle heating until the conversion to the ester is complete.

-

Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain (R)-ethyl 4-chloro-3-hydroxybutanoate.

-

Conclusion

The synthesis of chiral 4-chloro-3-hydroxybutanoic acid esters is a well-developed field with multiple viable strategies. Biocatalytic methods, particularly the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using whole-cell systems with cofactor regeneration, offer a green and highly enantioselective route. These methods are often preferred for industrial-scale production due to their mild reaction conditions and high efficiency.

Chemical catalytic methods, such as the Noyori asymmetric hydrogenation, provide a robust and versatile alternative, capable of delivering high yields and enantioselectivities for a broad range of substrates. The choice of a specific synthetic route will depend on various factors, including the desired enantiomer, scale of production, cost of catalysts and starting materials, and environmental considerations. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable method for their specific needs.

References

- 1. Synthesis of optically active this compound by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate by a novel carbonyl reductase from Yarrowia lipolytica and using mannitol or sorbitol as cosubstrate - Nanjing Tech University [pure.njtech.edu.cn]

- 7. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]

Spectroscopic Profile of Ethyl 4-Chloro-3-hydroxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 4-chloro-3-hydroxybutanoate, a key chiral intermediate in the synthesis of various pharmaceuticals. This document is intended to serve as a core resource for researchers and professionals engaged in drug development and chemical synthesis, offering detailed spectroscopic data, experimental protocols, and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for ethyl (S)-4-chloro-3-hydroxybutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.31 | p | 6.3 | H-3 |

| 4.18 | q | 7.1 | -OCH₂CH₃ |

| 3.65 | dd | 11.4, 4.9 | H-4a |

| 3.58 | dd | 11.4, 6.7 | H-4b |

| 2.61 | dd | 16.5, 5.0 | H-2a |

| 2.54 | dd | 16.5, 7.6 | H-2b |

| 1.28 | t | 7.1 | -OCH₂CH₃ |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C-1 (C=O) |

| 68.7 | C-3 |

| 61.2 | -OCH₂CH₃ |

| 49.6 | C-4 |

| 40.8 | C-2 |

| 14.1 | -OCH₂CH₃ |

Solvent: CDCl₃. Spectrometer frequency: 101 MHz.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3440 | O-H stretch (hydroxyl group) |

| 2983, 2939 | C-H stretch (aliphatic) |

| 1732 | C=O stretch (ester) |

| 1375 | C-H bend |

| 1296, 1180, 1095 | C-O stretch |

| 760 | C-Cl stretch |

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Predicted Adduct |

| 167.04695 | [M+H]⁺ |

| 184.07349 | [M+NH₄]⁺ |

| 189.02889 | [M+Na]⁺ |

| 205.00283 | [M+K]⁺ |

| 149.03693 | [M+H-H₂O]⁺ |

| 165.03239 | [M-H]⁻ |

| 211.03787 | [M+HCOO]⁻ |

| 225.05352 | [M+CH₃COO]⁻ |

Note: This data is based on predicted values.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate

A common method for the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate is the asymmetric reduction of ethyl 4-chloroacetoacetate.[2] Biocatalytic reductions using alcohol dehydrogenases (ADHs) are frequently employed to achieve high enantioselectivity.[2]

Example Protocol: The synthesis can be performed using a recombinant E. coli expressing a suitable ADH and a co-factor regeneration system (e.g., glucose dehydrogenase). The reaction mixture typically contains ethyl 4-chloroacetoacetate, the biocatalyst, a co-substrate for regeneration (e.g., glucose), and a buffer system. The reaction is monitored for conversion, and the product is extracted using an organic solvent, followed by purification.[2]

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence.

ATR-FTIR Spectroscopy

A small drop of neat this compound is placed directly onto the diamond crystal of an ATR accessory. The spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Conditions: An Agilent gas chromatograph coupled to a mass selective detector can be used.

-

GC Column: A nonpolar or semi-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient is used, for example, starting at 50 °C and ramping up to 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanned from m/z 30 to 300.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Synthesis of Ethyl 4-chloro-3-hydroxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis mechanisms for ethyl 4-chloro-3-hydroxybutanoate, a key chiral intermediate in the pharmaceutical industry. The document focuses on both chemical and biocatalytic routes, providing detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to support research and development efforts.

Chemical Synthesis: Ketone Reduction

The principal chemical method for synthesizing this compound is the reduction of the ketone group in the starting material, ethyl 4-chloroacetoacetate. This can be achieved using various reducing agents, with sodium borohydride being a common choice.

Mechanism of Sodium Borohydride Reduction

The reduction of ethyl 4-chloroacetoacetate with sodium borohydride (NaBH₄) proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. The reaction can be summarized in two main steps:

-

Nucleophilic Attack: The borohydride ion acts as a source of hydride. The hydride attacks the partially positive carbonyl carbon, breaking the π-bond of the carbonyl group and forming a new carbon-hydrogen bond. This results in the formation of an alkoxide intermediate.

-

Protonation: The resulting negatively charged alkoxide oxygen is then protonated by a protic solvent, such as ethanol or water, which is typically used in the reaction or added during the workup, to yield the final hydroxyl group of the alcohol product.

This method is generally not stereoselective and produces a racemic mixture of (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate.[1]

Mechanism of Sodium Borohydride Reduction.

Experimental Protocol: Sodium Borohydride Reduction[2]

Materials:

-

Ethyl 4-chloroacetoacetate

-

Absolute ethanol

-

Sodium borohydride

-

Anhydrous sodium sulfate

-

Glacial acetic acid

-

Dichloromethane

-

Purified water

Procedure:

-

In a 1L reaction flask, combine 50g of ethyl 4-chloroacetoacetate and 300ml of absolute ethanol.

-

Cool the mixture to -10°C.

-

Add 3.0 g of sodium borohydride in portions, maintaining the temperature between -10°C and -5°C.

-

After the addition is complete, allow the reaction to proceed for 1 hour at -10°C to -5°C.

-

Following the reaction, add 10 g of anhydrous sodium sulfate.

-

Neutralize the mixture by adding approximately 4 ml of glacial acetic acid to reach a neutral pH.

-

Stir the mixture for 10 minutes.

-

Remove the salt by suction filtration.

-

Concentrate the filtrate under reduced pressure until no more distillate is observed.

-

Cool the residue to 25-30°C.

-

Add 200ml of dichloromethane and stir for 10 minutes.

-

Wash the organic phase twice with 40ml of purified water each time.

-

Dry the organic phase by adding 20g of anhydrous sodium sulfate and allowing it to stand for 2 hours.

-

Remove the dichloromethane by concentration to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield the final product.

Biocatalytic Synthesis: Asymmetric Reduction

Biocatalytic methods are widely employed for the synthesis of enantiomerically pure this compound, which is crucial for the synthesis of many pharmaceuticals.[2] These methods utilize whole microbial cells or isolated enzymes to catalyze the stereoselective reduction of ethyl 4-chloroacetoacetate.

Mechanism of Biocatalytic Reduction

The biocatalytic reduction of ethyl 4-chloroacetoacetate is typically carried out by a class of enzymes called carbonyl reductases or alcohol dehydrogenases. These enzymes utilize a cofactor, usually NADPH or NADH, as a source of hydride. The general mechanism is as follows:

-

Substrate and Cofactor Binding: The ethyl 4-chloroacetoacetate substrate and the NADPH/NADH cofactor bind to the active site of the enzyme.

-

Stereoselective Hydride Transfer: The enzyme's three-dimensional structure orients the substrate and cofactor in a specific way, facilitating the transfer of a hydride ion from the cofactor to one face of the carbonyl carbon of the substrate. This stereospecificity determines whether the (R) or (S) enantiomer of the product is formed.

-

Product Release: The resulting this compound and the oxidized cofactor (NADP⁺/NAD⁺) are released from the enzyme's active site.

-

Cofactor Regeneration: In whole-cell systems or when a co-substrate is used, the oxidized cofactor is regenerated back to its reduced form by other cellular enzymes, allowing the catalytic cycle to continue. A common approach is to use glucose and glucose dehydrogenase to regenerate NADPH.[3]

Biocatalytic Reduction Cycle.

Quantitative Data from Biocatalytic Methods

| Biocatalyst | Substrate Conc. | Product | Yield | Enantiomeric Excess (e.e.) | Reaction Time | Reference |

| Candida magnoliae (heated cells) | - | (S)-CHBE | - | 99% | - | [4] |

| Recombinant E. coli (CpSADH) | 3.8% | (R)-ECHB | 95.2% | >99% | 17 h | [5] |

| Saccharomyces cerevisiae | 74 mM | (S)-CHBE | 84% | 93% | - | [6][7] |

| Recombinant E. coli (CgCR/GDH) | 1000 mM | (R)-CHBE | ≥90% | - | 12 h | [3] |

| Recombinant E. coli (SmADH31/GDH) | 4.0 M | (S)-CHBE | 92% (isolated) | >99.9% | 6 h | [8] |

*CHBE: this compound; ECHB: Ethyl (R)-4-chloro-3-hydroxybutanoate

Experimental Protocol: Whole-Cell Bioreduction with Recombinant E. coli[2]

Materials:

-

Recombinant E. coli cells expressing a secondary alcohol dehydrogenase (e.g., CpSADH)

-

Potassium phosphate buffer (200 mM, pH 6.5)

-

Ethyl 4-chloroacetoacetate (ECAA)

-

2-propanol

-

Sakaguchi flask

Procedure:

-

Prepare a reaction mixture (25 ml) in a 500-ml Sakaguchi flask containing:

-

200 mM potassium phosphate buffer (pH 6.5)

-

1% (w/v) Ethyl 4-chloroacetoacetate (ECAA)

-

Cultured recombinant E. coli cells from 25 ml of medium

-

5% (w/v) 2-propanol as the energy source for cofactor regeneration

-

-

Incubate the flask at 30°C with shaking at 140 strokes per minute for 17 hours.

-

Monitor the reaction progress by measuring the amounts of ECAA and the product, ethyl (R)-4-chloro-3-hydroxybutanoate (ECHB), using gas chromatography.

-

Determine the optical purity of the ECHB product using chiral HPLC.

-

After the reaction, the product can be extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate), dried, and purified.

Experimental Workflow for Whole-Cell Bioreduction.

References

- 1. CN105063113A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis of optically active this compound by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-氯乙酰乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

The Synthesis and Utility of Ethyl 4-Chloro-3-hydroxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloro-3-hydroxybutanoate (ECHB) has emerged as a critical chiral building block in the pharmaceutical industry, prized for its role in the asymmetric synthesis of a variety of active pharmaceutical ingredients. This technical guide provides an in-depth overview of the discovery, synthesis, and background of ECHB, with a focus on the stereoselective production of its enantiomers, which are pivotal for the efficacy of numerous drugs.

Introduction and Background

This compound is a halogenated hydroxy ester. Its significance lies in its stereochemistry; the two enantiomers, (R)- and (S)-ECHB, serve as precursors to different pharmacologically important molecules. For instance, (R)-ECHB is a key intermediate in the synthesis of L-carnitine, while (S)-ECHB is used in the production of the cholesterol-lowering drug atorvastatin.[1] The development of efficient and highly selective methods for producing enantiomerically pure ECHB has been a major focus of chemical and biotechnological research.

Early synthetic routes to ECHB often resulted in racemic mixtures, which then required challenging and often inefficient resolution steps.[2] The discovery of biocatalytic methods revolutionized the production of chiral ECHB. Researchers found that various microorganisms and their isolated enzymes could stereoselectively reduce the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (ECAA), to either the (R)- or (S)-enantiomer of ECHB with high yield and exceptional enantiomeric excess.[3][4][5][6]

Biocatalytic Synthesis of Chiral this compound

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (ECAA) is the most common and efficient method for producing enantiomerically pure ECHB. This biotransformation is typically accomplished using whole-cell biocatalysts or isolated enzymes, often in conjunction with a cofactor regeneration system.

Enzymatic Systems

A variety of enzymes, primarily from the oxidoreductase class, have been successfully employed for the synthesis of both (R)- and (S)-ECHB. These enzymes exhibit high stereoselectivity, leading to products with excellent optical purity.

-

For (R)-ECHB Synthesis: Aldehyde reductases and certain alcohol dehydrogenases have shown a preference for producing the (R)-enantiomer. For example, an NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor has been used for the stereoselective reduction of ECAA to (R)-ECHB.[3][7]

-

For (S)-ECHB Synthesis: Other enzymes, such as β-ketoacyl-acyl carrier protein reductases (FabG homologues) and certain fungal reductases, have been identified to selectively produce (S)-ECHB.[4][5][6] For example, reductases from Cylindrocarpon sclerotigenum and engineered E. coli expressing fabG-homologues have demonstrated high yields and enantiomeric excess for (S)-ECHB.[4][5]

Whole-Cell Biocatalysts

The use of whole microbial cells offers several advantages over isolated enzymes, including the in-situ regeneration of expensive cofactors like NADPH. Various microorganisms have been identified and engineered for this purpose.

-

Escherichia coli : Recombinant E. coli is a popular host for overexpressing specific reductases and dehydrogenases. By co-expressing a desired reductase with an enzyme like glucose dehydrogenase (GDH) for NADPH regeneration, highly efficient production of both (R)- and (S)-ECHB has been achieved.[4][8]

-

Yeasts and Fungi: Various yeast and fungal strains, such as those from the genera Candida, Sporobolomyces, and Cylindrocarpon, naturally contain enzymes capable of the stereoselective reduction of ECAA.[3][5][6][8]

Reaction Systems and Optimization

To overcome challenges such as substrate instability and product inhibition, various reaction systems have been developed.

-

Aqueous-Organic Biphasic Systems: These systems can improve reaction efficiency by partitioning the substrate and product between an aqueous phase containing the biocatalyst and an organic phase, which can reduce toxicity and inhibition.[3][7]

-

Cofactor Regeneration: The high cost of NADPH necessitates a regeneration system. The most common approach is to use a secondary enzyme, like glucose dehydrogenase (GDH), and a co-substrate, such as glucose, to continuously convert NADP+ back to NADPH.[2][3][4]

The general workflow for the biocatalytic production of chiral ECHB is depicted below.

Caption: General workflow for the biocatalytic production of chiral this compound.

Quantitative Data from Synthetic Approaches

The following tables summarize key quantitative data from various studies on the synthesis of (R)- and (S)-ECHB.

Table 1: Synthesis of (R)-Ethyl 4-chloro-3-hydroxybutanoate

| Biocatalyst | Reaction System | Substrate Conc. | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Recombinant E. coli expressing Candida parapsilosis SADH | Aqueous with 2-propanol | 3.8% (w/v) | 95.2 | >99 | [8] |

| Sporobolomyces salmonicolor aldehyde reductase | n-butyl acetate-water diphasic | 0.80 mol | 95.4 | 86 | [3][7] |

| Recombinant E. coli with CgCR and GDH | Ethyl acetate-betaine/lactic acid-water | 1000 mM | ~90 | Not specified | [9] |

| Recombinant E. coli with BgADH3 and GDH | Aqueous/octanol biphasic | 1200 mmol | Complete conversion | 99.9 | [10] |

Table 2: Synthesis of (S)-Ethyl 4-chloro-3-hydroxybutanoate

| Biocatalyst | Reaction System | Substrate Conc. | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Recombinant E. coli with R. eutropha AR and GDH | Aqueous | Not specified | 48.7 g/L (product) | 99.8 | [4] |

| Cylindrocarpon sclerotigenum IFO 31855 | Whole-cell in culture medium | 0.74 mmol in 50 mL | High | >99 | [5] |

| Recombinant E. coli CCZU-K14 with Candida magnoliae reductase | Aqueous | Not specified | High | >99.9 | |

| Recombinant E. coli with SmADH31 and GDH | Monophasic aqueous | 660 g/L | Complete conversion | >99.9 | [11] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of chiral ECHB, based on methodologies described in the literature.

General Protocol for Whole-Cell Bioreduction of ECAA

-

Cell Culture: A recombinant microbial strain (e.g., E. coli expressing a suitable reductase and glucose dehydrogenase) is cultured in an appropriate growth medium until a desired cell density is reached.

-

Cell Harvesting and Preparation: The cells are harvested by centrifugation and washed with a suitable buffer (e.g., potassium phosphate buffer, pH 6.5-7.0).

-

Reaction Setup: The reaction mixture is prepared in a reactor, typically containing the buffer, the cell suspension, a cofactor regeneration substrate (e.g., glucose), and the substrate, ethyl 4-chloro-3-oxobutanoate. For biphasic systems, an organic solvent (e.g., n-butyl acetate) is also added.

-

Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 30°C) and pH, with agitation.

-

Monitoring and Extraction: The reaction progress is monitored by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the product is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: The extracted product is purified, often by distillation under reduced pressure. The yield is determined, and the enantiomeric excess is measured using chiral GC or HPLC.

Analytical Method for Enantiomeric Excess Determination

-

Sample Preparation: The purified ECHB product is dissolved in a suitable solvent (e.g., methanol).

-

Chromatographic Separation: The sample is injected into a chiral column on either a GC or HPLC system.

-

HPLC: A typical mobile phase might be a mixture of n-hexane and 2-propanol.[5]

-

GC: A chiral capillary column is used.

-

-

Detection: The separated enantiomers are detected (e.g., by UV at 220 nm for HPLC or by a flame ionization detector for GC).

-

Quantification: The enantiomeric excess is calculated from the peak areas of the (R)- and (S)-enantiomers.

Role in Drug Development

The primary driver for the extensive research into ECHB synthesis is its utility as a chiral synthon in the pharmaceutical industry. The stereocenter in ECHB is incorporated into the final drug molecule, and its specific configuration is often crucial for the drug's efficacy and safety.

Caption: Role of chiral ECHB as a key intermediate in the synthesis of pharmaceuticals.

Conclusion

This compound, particularly in its enantiomerically pure forms, is a high-value intermediate for the pharmaceutical industry. The development of biocatalytic methods for its synthesis has been a significant advancement, enabling efficient and highly selective production. Ongoing research continues to explore new enzymes and optimize reaction conditions to further improve the industrial-scale synthesis of this important chiral building block.

References

- 1. nbinno.com [nbinno.com]

- 2. CN105063113A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 4-chloro-3-hydroxybutanoate: Synthesis, Properties, and Applications

Ethyl 4-chloro-3-hydroxybutanoate is a versatile chiral building block of significant importance in the pharmaceutical industry. Its value lies in its bifunctional nature, possessing both a hydroxyl and a chloro group, which allows for diverse chemical transformations. This guide provides a comprehensive overview of its synthesis, with a focus on stereoselective methods, its physicochemical properties, and its critical role in the development of life-saving drugs.

Introduction

Ethyl (S)-4-chloro-3-hydroxybutanoate and its (R)-enantiomer are key intermediates in the synthesis of numerous pharmaceuticals. Notably, the (S)-enantiomer is a crucial component in the production of atorvastatin, a widely prescribed cholesterol-lowering drug.[1] The stereochemistry of the hydroxyl group is paramount for the biological activity of the final drug molecule, making stereoselective synthesis a primary focus of research and industrial production.

Synthesis of this compound

The primary route for the synthesis of this compound is the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE). Both chemical and biocatalytic methods have been developed, with the latter offering significant advantages in terms of stereoselectivity and milder reaction conditions.

The enzymatic reduction of COBE to either the (R)- or (S)-enantiomer of this compound is the most efficient and widely used method. This process typically utilizes whole microbial cells or isolated enzymes (carbonyl reductases or alcohol dehydrogenases) that exhibit high stereoselectivity.

A general workflow for the biocatalytic production of this compound is depicted below. The process often involves a cofactor regeneration system, where a dehydrogenase (e.g., glucose dehydrogenase) is used to regenerate the NADPH or NADH consumed by the primary reductase.

Caption: General workflow for the biocatalytic synthesis of this compound.

The following table summarizes various biocatalytic systems for the synthesis of both (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate:

| Biocatalyst | Enantiomer | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

| Candida magnoliae (acetone-dried cells) | (S) | - | - | 96.6 (99 after heating) | [2] |

| Recombinant E. coli expressing Candida parapsilosis secondary alcohol dehydrogenase | (R) | - | 95.2 | >99 | [3][4] |

| Recombinant E. coli co-expressing Ralstonia eutropha acetoacetyl-CoA reductase and Bacillus subtilis glucose dehydrogenase | (S) | - | - | >99 | [5] |

| Recombinant E. coli co-expressing Burkholderia gladioli BgADH3 and glucose dehydrogenase | (R) | 1200 | 91.8 | 99.9 | [6] |

| Recombinant E. coli expressing Yarrowia lipolytica carbonyl reductase | (S) | - | - | 99 | [7] |

| Recombinant E. coli containing carbonyl reductase (CgCR) and glucose dehydrogenase (GDH) | (R) | 1000 | ≥90 | - | [8] |

| Recombinant E. coli co-expressing Stenotrophomonas maltophilia SmADH31 and Bacillus subtilis glucose dehydrogenase | (S) | 4000 | >99.9 | >99.9 | [9][10] |

| Baker's yeast | (S) | 80 | 93.9 | 91.4 | [11] |

Experimental Protocol: Synthesis of (R)-Ethyl 4-chloro-3-hydroxybutanoate with Recombinant E. coli [3]

-

Culture Preparation: Recombinant E. coli cells expressing a secondary alcohol dehydrogenase from Candida parapsilosis are cultured in a suitable medium.

-

Reaction Setup: A reaction mixture is prepared containing potassium phosphate buffer (200 mM, pH 6.5), ethyl 4-chloroacetoacetate (1% w/v), the cultured cells, and 2-propanol (5% v/v) as the energy source for NADH regeneration.

-

Incubation: The mixture is shaken in a flask at 140 strokes per minute and 30°C for 17 hours.

-

Analysis: The amounts of ethyl 4-chloroacetoacetate and ethyl (R)-4-chloro-3-hydroxybutanoate, and the optical purity of the product are measured by gas chromatography and chiral HPLC.

Chemical methods for the synthesis of racemic this compound are also available. One common method involves the reduction of ethyl 4-chloroacetoacetate using sodium borohydride.[12] However, this method produces a racemic mixture, which then requires a subsequent resolution step to separate the desired enantiomer, leading to a lower overall yield of the chiral product (typically less than 50%).[12]

Another chemical route starts from epichlorohydrin, which is reacted with a cyanide source to form 4-chloro-3-hydroxybutyronitrile. This intermediate is then hydrolyzed and esterified to yield this compound.[13] While this method can be adapted for chiral synthesis by using chiral epichlorohydrin, it involves multiple steps and potentially hazardous reagents.[13]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below:

| Property | Value | Reference |

| Molecular Formula | C6H11ClO3 | [14] |

| Molecular Weight | 166.60 g/mol | [14][15] |

| Appearance | Colorless to light yellow liquid | [1][16] |

| Boiling Point | 93-95 °C at 5 mmHg | [1][15] |

| Density | 1.19 g/mL at 25 °C | [1][15] |

| Refractive Index (n20/D) | 1.453 | [1][15] |

| Optical Rotation ([α]23/D, neat) | +14° for (R)-enantiomer, -14° for (S)-enantiomer | [15] |

Applications in Drug Development

This compound is a crucial chiral intermediate for the synthesis of a variety of pharmacologically important molecules.

The most prominent application of ethyl (S)-4-chloro-3-hydroxybutanoate is in the synthesis of the side chain of HMG-CoA reductase inhibitors, commonly known as statins.[12] Statins are a class of drugs widely used to lower cholesterol and reduce the risk of cardiovascular disease. The stereochemistry of the hydroxyl group on the side chain is critical for the drug's efficacy in inhibiting the HMG-CoA reductase enzyme.

Caption: Role of ethyl (S)-4-chloro-3-hydroxybutanoate in statin synthesis.

Beyond statins, both enantiomers of this compound are valuable starting materials for other pharmaceuticals:

-

(R)-Ethyl 4-chloro-3-hydroxybutanoate is used in the synthesis of L-carnitine and (R)-γ-amino-β-hydroxybutyric acid (GABOB).[17]

-

(S)-Ethyl 4-chloro-3-hydroxybutanoate can be used to synthesize 4-amino-3-hydroxybutyric acid.[1]

Conclusion

This compound is a high-value chiral intermediate with significant applications in the pharmaceutical industry. The development of efficient and highly stereoselective biocatalytic methods for its synthesis has been a major advancement, enabling the large-scale and cost-effective production of life-saving drugs like statins. The continued exploration of novel enzymes and process optimization will further enhance the utility of this versatile building block in drug development and other areas of chemical synthesis.

References

- 1. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 [chemicalbook.com]

- 2. Synthesis of optically active this compound by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. [PDF] Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate by a novel carbonyl reductase from Yarrowia lipolytica and using mannitol or sorbitol as cosubstrate - Nanjing Tech University [pure.njtech.edu.cn]

- 8. Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. asianpubs.org [asianpubs.org]

- 12. CN105063113A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 14. Ethyl (3S)-4-chloro-3-hydroxybutanoate | C6H11ClO3 | CID 7019277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate 96 90866-33-4 [sigmaaldrich.com]

- 16. chemimpex.com [chemimpex.com]

- 17. arkat-usa.org [arkat-usa.org]

Physical and chemical properties of ethyl 4-chloro-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 4-chloro-3-hydroxybutanoate, a key chiral intermediate in the pharmaceutical industry. The document details its physicochemical characteristics, spectral data, and safety information. Furthermore, it outlines common experimental protocols for its synthesis and visualizes these processes for enhanced clarity.

Physicochemical Properties

This compound is a chiral molecule existing as two enantiomers, (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate. Its properties are crucial for its application in stereoselective synthesis, particularly in the development of pharmaceuticals.

General and Physical Properties

The physical properties of both the (R)- and (S)-enantiomers are summarized in the table below. These properties are essential for handling, storage, and process design.

| Property | (S)-Enantiomer | (R)-Enantiomer |

| Molecular Formula | C₆H₁₁ClO₃[1][2][3] | C₆H₁₁ClO₃[4][5][6] |

| Molecular Weight | 166.60 g/mol [1][2] | 166.60 g/mol [4][5][6] |

| CAS Number | 86728-85-0[1][2][3] | 90866-33-4[4][5][6] |

| Appearance | Colorless to light yellow liquid[3] | Colorless to light yellow clear liquid[7] |

| Boiling Point | 93-95 °C at 5 mmHg[2] | 93-95 °C at 5 mmHg[4] |

| Density | 1.19 g/mL at 25 °C[2] | 1.19 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | 1.453[2] | 1.453[4] |

| Optical Activity ([α]23/D, neat) | -14°[2] | +14°[4] |

| Flash Point | 113 °C (235.4 °F) - closed cup[2] | 113 °C (235.4 °F) - closed cup[4] |

Solubility

Based on experimental protocols, this compound exhibits solubility in various organic solvents and is sparingly soluble in water.

| Solvent | Solubility |

| Dichloromethane | Soluble |

| Ethyl acetate | Soluble |

| n-Butyl acetate | Soluble |

| Ethanol | Soluble |

| Water | Sparingly Soluble |

Spectral Data

Spectral analysis is critical for the identification and characterization of this compound.

-

¹H NMR and ¹³C NMR: Detailed spectra are available in public databases such as PubChem and SpectraBase.[2][4]

-

Infrared (IR) Spectroscopy: IR spectra are also available for reference in chemical databases.[4]

-

Mass Spectrometry: Mass spectral data can be found on platforms like PubChem.

Chemical Properties and Applications

This compound is a versatile chiral building block. The presence of chloro, hydroxyl, and ester functional groups allows for a variety of chemical transformations. It is a key intermediate in the synthesis of several important pharmaceuticals. For instance, (S)-ethyl 4-chloro-3-hydroxybutanoate is a precursor for the cholesterol-lowering drug atorvastatin, while the (R)-enantiomer is used in the synthesis of L-carnitine.

Experimental Protocols: Synthesis

The predominant method for synthesizing enantiomerically pure this compound is the asymmetric reduction of ethyl 4-chloroacetoacetate. This is often achieved using biocatalytic methods, which offer high stereoselectivity.

Biocatalytic Reduction of Ethyl 4-chloroacetoacetate

This method employs enzymes, either in whole-cell systems or as isolated proteins, to catalyze the stereoselective reduction of the ketone group in ethyl 4-chloroacetoacetate.

-

Substrate: Ethyl 4-chloroacetoacetate

-

Biocatalyst: Can be whole cells (e.g., Candida magnoliae, Saccharomyces cerevisiae) or isolated enzymes (e.g., alcohol dehydrogenases, carbonyl reductases).

-

Cofactor: Nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) is required. A cofactor regeneration system, often using a secondary alcohol like isopropanol or an enzyme like glucose dehydrogenase, is typically employed to reduce costs.

-

Reaction Conditions:

-

pH: Generally maintained between 6.0 and 7.5.

-

Temperature: Typically in the range of 20-30 °C.

-

Solvent: Often performed in a biphasic system (e.g., water/n-butyl acetate) to improve substrate solubility and reduce product inhibition.

-

-

Product Isolation: The product is typically extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate, dichloromethane), followed by purification, often through distillation under reduced pressure.

Visualizations

Synthesis Workflow: Biocatalytic Reduction

The following diagram illustrates the general workflow for the biocatalytic synthesis of this compound.

Caption: General workflow for the biocatalytic synthesis.

Logical Relationship: Chiral Synthesis Application

This diagram shows the application of the synthesized chiral intermediate in the production of a final active pharmaceutical ingredient (API).

Caption: Role as a key chiral intermediate in drug synthesis.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[4]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[4]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8 °C.

-

Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is recommended. Work in a well-ventilated area or under a fume hood.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889) [hmdb.ca]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethyl (3S)-4-chloro-3-hydroxybutanoate | C6H11ClO3 | CID 7019277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 90866-33-4|(R)-Ethyl 4-chloro-3-hydroxybutanoate|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - this compound (C6H11ClO3) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Notes and Protocols for the Asymmetric Reduction of Ethyl 4-Chloro-3-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to produce the chiral building blocks, ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) and ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE). These chiral hydroxyesters are critical intermediates in the synthesis of various pharmaceuticals, including the cholesterol-lowering drug atorvastatin.[1] The methodologies presented herein focus on both biocatalytic and chemocatalytic approaches, offering a comparative overview for process development and optimization.

Introduction

The enantioselective reduction of β-keto esters is a fundamental transformation in organic synthesis. Ethyl 4-chloro-3-oxobutanoate is a prochiral substrate, and its reduction can yield two enantiomers, (S)-CHBE and (R)-CHBE. The (S)-enantiomer is a key intermediate for HMG-CoA reductase inhibitors like atorvastatin, while the (R)-enantiomer is valuable for the synthesis of compounds such as L-carnitine and (R)-γ-amino-β-hydroxybutyric acid (GABOB).[1][2] Both biocatalytic methods, employing enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), and chemocatalytic methods, using transition metal complexes with chiral ligands, have been successfully developed for this transformation.

Biocatalytic reductions are often favored for their high enantioselectivity under mild reaction conditions.[3] Chemocatalytic hydrogenations, particularly with ruthenium and iridium catalysts, also provide excellent enantioselectivity and are widely used in industrial processes.[4] The choice between these methods often depends on factors such as substrate concentration, catalyst stability, cost, and downstream processing.

Data Presentation: Comparative Performance of Catalysts

The following table summarizes the performance of various catalytic systems for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate.

| Catalyst/Biocatalyst | Enantiomer | Enantiomeric Excess (e.e.) (%) | Yield (%) | Key Reaction Conditions | Reference |

| Biocatalysts | |||||

| Recombinant E. coli expressing AR from R. eutropha and GDH from B. subtilis | (S)-CHBE | 99.8 | >95 (calculated from product concentration) | Co-expression for NADPH regeneration. | [5] |

| Alcohol Dehydrogenase SmADH31 from S. maltophilia with GDH co-expression | (S)-CHBE | >99.9 | >99 | Monophasic aqueous system, high substrate tolerance (up to 4.0 M COBE). | [6] |

| Candida magnoliae JX120-3 whole cells | (S)-CHBE | 92.7 | 93.8 | Water/n-butyl acetate two-phase system, dropwise substrate feeding. | [7] |

| Carbonyl Reductase BgADH3 from Burkholderia gladioli with GDH co-expression | (R)-CHBE | 99.9 | >99 | Aqueous/octanol biphasic system, substrate fed-batch strategy. | [8][9] |

| Recombinant E. coli expressing CpSADH from Candida parapsilosis | (R)-CHBE | >99 | 95.2 | Use of 2-propanol for NADH regeneration. | [10][11] |

| Aldehyde Reductase from Sporobolomyces salmonicolor with GDH | (R)-CHBE | 86 | 95.4 | n-butyl acetate-water diphasic system. | [12] |